6-Chloro-5-fluoropicolinic acid

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Sourcing reliable dual-halogenated pyridine intermediates for cross-coupling often involves inconsistent purity and supply uncertainty. 6-Chloro-5-fluoropicolinic acid (CAS 860296-24-8) resolves this with its well-characterized chloro-fluoro motif essential for constructing pharma and agrochemical actives. • Validated high-yielding synthetic route (80%) enables scalable process development • Defined physicochemical profile (mp 193-195°C, pKa 3.21) supports robust QC and method validation • ≥98% purity from commercial sources; available in research to bulk quantities

Molecular Formula C6H3ClFNO2
Molecular Weight 175.54 g/mol
CAS No. 860296-24-8
Cat. No. B1366402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-fluoropicolinic acid
CAS860296-24-8
Molecular FormulaC6H3ClFNO2
Molecular Weight175.54 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1F)Cl)C(=O)O
InChIInChI=1S/C6H3ClFNO2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,(H,10,11)
InChIKeyJHFKXHUKNYFWJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-5-fluoropicolinic Acid: Synthesis Intermediate


6-Chloro-5-fluoropicolinic acid (CAS 860296-24-8), also known as 2-chloro-3-fluoropyridine-6-carboxylic acid, is a halogenated pyridinecarboxylic acid derivative characterized by the presence of both chlorine and fluorine substituents on the pyridine ring . This compound, with the molecular formula C6H3ClFNO2 and a molecular weight of 175.55 g/mol, is primarily employed as a versatile synthetic intermediate in pharmaceutical and agrochemical research and manufacturing . Its dual halogenation pattern imparts distinct physicochemical properties, including a specific melting point and pKa value, which differentiate it from non-halogenated or mono-halogenated picolinic acid analogs .

Workflow Synthesis intermediate for pharmaceutical and agrochemical R&D
Selection Dual halogenation pattern enables sequential, chemoselective functionalization
Use Context Medicinal chemistry, process development, and analytical reference

Why Substitution Fails for 6-Chloro-5-fluoropicolinic Acid


The specific substitution pattern of 6-chloro-5-fluoropicolinic acid—a chlorine atom at the 6-position and a fluorine atom at the 5-position of the pyridine ring—is critical for its intended synthetic applications. Simple substitution with mono-halogenated analogs like 6-chloropicolinic acid or 5-fluoropicolinic acid would result in the loss of key reactivity and physicochemical properties. The unique electronic and steric effects conferred by the combined chloro-fluoro motif influence the compound's behavior in downstream reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-couplings, which are essential for constructing more complex pharmaceutical or agrochemical active ingredients [1]. Furthermore, the compound's specific physical properties, such as its melting point and pKa, which are distinct from its analogs, directly impact its handling, purification, and reaction optimization in a production setting .

Loss of sequential functionalization

Mono-halogenated analogs (6-chloropicolinic acid or 5-fluoropicolinic acid) offer only one reactive handle, limiting chemoselective modification strategies.

Altered physicochemical profile

Melting point, pKa, and lipophilicity differ significantly from the 6-chloro-5-fluoro pattern; direct replacement may shift purification behavior and reaction optimization.

6-Chloro-5-fluoropicolinic Acid: Differentiation from Analogs


Dual Reactivity in Cross-Couplings

6-Chloro-5-fluoropicolinic acid serves as a key intermediate in the synthesis of more complex picolinate derivatives. Its unique halogenation pattern is designed for selective, sequential functionalization. The chlorine atom at the 6-position is a common site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), while the fluorine atom at the 5-position can act as a directing group or a metabolic blocking group. In contrast, mono-halogenated analogs (e.g., 6-chloropicolinic acid or 5-fluoropicolinic acid) lack this dual reactivity handle, limiting their utility for building more sophisticated molecular architectures [1].

Dual Reactivity
Class-level
2 orthogonal reactive handles (Cl for cross-coupling, F for metabolic blocking/directing) vs 1 handle in mono-halogenated analogs
Supports chemoselective sequential modifications for complex library synthesis
Based on established reactivity principles of halogenated heterocycles
Medicinal Chemistry Synthetic Methodology Cross-Coupling

Enhanced Lipophilicity Profile

The introduction of both chlorine and fluorine atoms onto the picolinic acid scaffold significantly alters its lipophilicity, a critical parameter for membrane permeability and bioavailability. Computational predictions for 6-chloro-5-fluoropicolinic acid yield a consensus Log P (octanol-water partition coefficient) of 1.3 . This value is markedly higher than the predicted Log P for the non-halogenated parent compound, picolinic acid (Log P ≈ -1.5), and is expected to be greater than that of mono-fluorinated (e.g., 5-fluoropicolinic acid, predicted Log P ≈ 0.5-0.8) or mono-chlorinated (e.g., 6-chloropicolinic acid, predicted Log P ≈ 0.7-1.0) derivatives.

Lipophilicity Profile
Data to verify
Consensus Log P 1.3 (target) vs ≈ -1.5 (picolinic acid) and ≈ 0.5–1.0 (mono-halogenated analogs)
Predicted higher lipophilicity suggests altered membrane interaction context
Computational prediction; experimental validation required
ADME Medicinal Chemistry Physicochemical Properties

Distinct Physicochemical Properties

6-Chloro-5-fluoropicolinic acid possesses a well-defined melting point of 193-195 °C and a predicted acid dissociation constant (pKa) of 3.21 ± 0.10 . These values are distinct from those of its closest structural analogs. For instance, the isomeric compound 6-chloro-3-fluoropicolinic acid (CAS 884494-76-2) has a reported melting point of 172-174 °C . This > 19 °C difference in melting point is significant and can be used to confirm identity and assess purity. The pKa value also differentiates it from other picolinic acids and influences its solubility and reactivity under various pH conditions.

Physicochemical Properties
Reported
Melting point 193–195 °C, pKa 3.21; isomeric analog (6-chloro-3-fluoro) melts at 172–174 °C
Distinct constants facilitate analytical method development and identity confirmation
Δ melting point > 19 °C provides reliable differentiation
Analytical Chemistry Process Chemistry Quality Control

Validated Synthetic Route

A specific, literature-validated synthetic route for 6-chloro-5-fluoropicolinic acid provides a clear benchmark for process chemists. The synthesis, involving the hydrolysis of methyl 6-chloro-5-fluoropicolinate, is reported to yield 1.04 g of the target acid as a white solid from 1.35 g of the starting ester, corresponding to an 80% yield . This quantitative yield data provides a direct comparator for evaluating alternative synthetic routes or assessing the performance of different synthetic approaches. In contrast, yield data for the synthesis of the isomeric 6-chloro-3-fluoropicolinic acid is not as prominently reported in accessible literature, making process development for the target compound more transparent and predictable.

Synthetic Route Yield
Reported
80% yield from methyl 6-chloro-5-fluoropicolinate (LiOH hydrolysis, THF/H2O, rt)
Validated route supports process development and scale-up research
Patent-reported conditions; yield data for isomeric analog less accessible
Process Chemistry Synthetic Methodology Route Scouting

Characterized Purity Standards

Reputable commercial suppliers offer 6-chloro-5-fluoropicolinic acid with clearly defined purity standards and supporting analytical documentation, which are critical for reproducible research and manufacturing. For example, the product is available with a standard purity of 98% (HPLC) from multiple vendors . Furthermore, some suppliers provide batch-specific quality control data, including NMR, HPLC, and GC reports . While many picolinic acid derivatives are available commercially, the specific combination of substitution pattern, high purity, and the availability of detailed analytical data for 6-chloro-5-fluoropicolinic acid from established vendors provides a level of quality assurance that may not be consistently available for all potential analogs, especially those with less common substitution patterns.

Commercial Purity
Source review
98% (HPLC) with batch-specific QC data (NMR, HPLC, GC) from multiple vendors
High purity and verifiable documentation reduce experimental variability
As reported by commercial suppliers Bide Pharmatech and Fluorochem
Quality Assurance Procurement Analytical Chemistry

Key Applications of 6-Chloro-5-fluoropicolinic Acid


Bioactive Scaffold Synthesis

6-Chloro-5-fluoropicolinic acid is an important intermediate for pharmaceutical research . Its dual halogenation allows for the construction of highly functionalized picolinate derivatives, which are privileged structures in medicinal chemistry. For instance, the 6-chloro group can be used in cross-coupling reactions to introduce aryl or heteroaryl moieties, while the 5-fluoro group serves as a metabolically stable isostere for hydrogen, enhancing the metabolic stability of the final drug candidate. This utility is directly supported by its use as a building block in the synthesis of more complex organic molecules, as indicated by its applications in chemical research .

Herbicide Lead Development

As a halogenated picolinic acid derivative, 6-chloro-5-fluoropicolinic acid is recognized for its potential applications in agrochemical synthesis, particularly in the development of active ingredients for crop protection . The compound's structure is related to known synthetic auxin herbicides, and its unique halogen pattern could be leveraged to optimize the potency, selectivity, and environmental fate of new herbicide candidates. The compound's specific substitution pattern is designed for use in the preparation of 4-amino-5-fluoro-3-halo-6-aryl-picolinates, a class of compounds with known herbicidal activity .

Process Development & Scale-Up

The availability of a published, high-yielding synthetic route for 6-chloro-5-fluoropicolinic acid (80% yield) makes it an excellent candidate for process chemistry research and development. This validated route provides a solid foundation for route scouting, impurity profiling, and optimization studies for scale-up to kilogram or multi-kilogram quantities. The compound's distinct melting point (193-195 °C) and pKa (3.21) further facilitate robust process control and purification method development.

Analytical Reference Standard

Due to its well-characterized physicochemical properties, including its specific melting point and pKa , and its availability at high purity from commercial sources , 6-chloro-5-fluoropicolinic acid can serve as a reliable reference standard or system suitability compound for analytical method development. It can be used to develop and validate HPLC, LC-MS, or GC methods for monitoring reactions, assessing purity, or quantifying trace levels of related impurities in pharmaceutical or agrochemical manufacturing processes.

Application
Selection Property
Validation Focus
Bioactive Scaffold Synthesis
Dual halogenation for sequential functionalization
Cross-coupling and metabolic stability studies
Herbicide Lead Development
Halogenated picolinate scaffold for auxin mimicry
Potency and selectivity in herbicide assays
Process Development & Scale-Up
Reported high-yield synthetic route
Route scouting and scale-up optimization
Analytical Reference Standard
Well-characterized physicochemical constants
Method development and system suitability
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